molecular formula C3H4N2S B184291 2-Mercaptoimidazole CAS No. 872-35-5

2-Mercaptoimidazole

Cat. No.: B184291
CAS No.: 872-35-5
M. Wt: 100.14 g/mol
InChI Key: OXFSTTJBVAAALW-UHFFFAOYSA-N
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Description

2-Mercaptoimidazole is an organosulfur compound with the molecular formula C3H4N2S It is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Mechanism of Action

Target of Action

2-Mercaptoimidazole, also known as 1H-Imidazole-2-thiol, primarily targets the thyroid peroxidase enzyme . This enzyme plays a crucial role in the synthesis of thyroid hormones, thyroxine and triiodothyronine .

Mode of Action

This compound inhibits thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is a critical step in the synthesis of thyroxine and triiodothyronine . Additionally, it has been found to interact with the active site of cytochrome P450 14 α-sterol demethylase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, it prevents the formation of thyroid hormones, thereby affecting various physiological processes regulated by these hormones .

Result of Action

The inhibition of thyroid hormone synthesis by this compound results in a decrease in the levels of thyroid hormones in the body . This can be beneficial in conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the surface-enhanced Raman scattering (SERS) spectra of the this compound molecule . Additionally, the presence of other substances in the environment, such as alkyl halides, can react with this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptoimidazole can be synthesized through several methods. One common method involves the reaction of imidazole with hydrogen sulfide in the presence of a base. Another method includes the cyclization of thiourea with glyoxal under acidic conditions. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of imidazole with sulfur or sulfur-containing compounds. The process involves heating the reactants at elevated temperatures and using catalysts to enhance the reaction rate. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptoimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The compound can be reduced to form thiols using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.

Major Products:

    Oxidation Products: Disulfides

    Reduction Products: Thiols

    Substitution Products: Alkylated imidazole derivatives

Scientific Research Applications

2-Mercaptoimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. It acts as a model compound for studying the behavior of sulfur-containing biomolecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of sensors for detecting metal ions and in the purification of proteins through chromatography techniques.

Comparison with Similar Compounds

  • Mercaptobenzimidazole
  • Mercaptobenzothiazole
  • 2-Imidazolidinethione

Properties

IUPAC Name

1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c6-3-4-1-2-5-3/h1-2H,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFSTTJBVAAALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061236
Record name 2H-Imidazole-2-thione, 1,3-dihydro-
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Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-35-5, 49556-19-6
Record name 2-Mercaptoimidazole
Source CAS Common Chemistry
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Record name 2-Mercaptoimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazolethiol
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Record name 2-Mercaptoimidazole
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Record name 2H-Imidazole-2-thione, 1,3-dihydro-
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Record name 2H-Imidazole-2-thione, 1,3-dihydro-
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Record name Imidazole-2-thiol
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Record name 2-THIOIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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